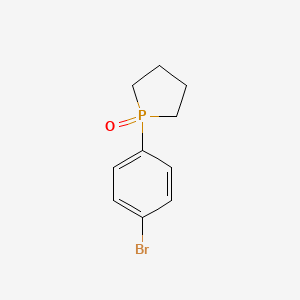

1-(4-Bromophenyl)-1lambda5-phospholane 1-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Bromophenyl)-1lambda5-phospholane 1-oxide is an organic phosphorus compound with the chemical formula C10H12BrOP and a molecular weight of 259.08 g/mol . It is commonly found as a white to pale yellow solid and is soluble in organic solvents such as ethanol and ether . This compound is primarily used as an intermediate in organic synthesis, serving as a catalyst or ligand in various organic reactions .

Métodos De Preparación

One common method includes the reaction of 4-bromobenzyl chloride with a phospholane derivative under controlled conditions, followed by oxidation using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Análisis De Reacciones Químicas

1-(4-Bromophenyl)-1lambda5-phospholane 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.

Reduction: It can be reduced to form lower oxidation state phosphorus compounds.

Cycloaddition: It participates in hetero-Diels–Alder reactions with thiochalcones, yielding bicyclic P,S-heterocycles.

Common reagents and conditions used in these reactions include THF as a solvent, temperatures around 60°C, and various catalysts depending on the specific reaction . Major products formed from these reactions include substituted phospholane derivatives and bicyclic heterocycles .

Aplicaciones Científicas De Investigación

1-(4-Bromophenyl)-1lambda5-phospholane 1-oxide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1-(4-Bromophenyl)-1lambda5-phospholane 1-oxide involves its interaction with molecular targets through its phosphorus atom. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various metal ions . These interactions facilitate its role as a catalyst or ligand in organic reactions, enhancing reaction rates and selectivity .

Comparación Con Compuestos Similares

1-(4-Bromophenyl)-1lambda5-phospholane 1-oxide is unique due to its specific structure and reactivity. Similar compounds include:

1-Phenylphospholane 1-oxide: Lacks the bromine atom, resulting in different reactivity and applications.

4-Bromophenylphosphine oxide: Similar in structure but differs in the phosphorus oxidation state and reactivity.

Phospholane derivatives: Various derivatives with different substituents on the phospholane ring, each with unique properties and applications.

Actividad Biológica

1-(4-Bromophenyl)-1lambda5-phospholane 1-oxide, a phosphole derivative, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including anticancer and antimicrobial activities.

Chemical Structure and Synthesis

The compound features a phosphole ring with a bromophenyl substituent, which is crucial for its biological activity. The synthesis typically involves the phosphorylation of phenolic compounds followed by oxidation, leading to the formation of phospholane derivatives. This synthetic route has been optimized to enhance yields and purity.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Key Findings:

- Cytotoxicity : The compound demonstrated an IC50 value significantly lower than many reference anticancer drugs, indicating potent activity. For instance, in studies involving M-HeLa and MCF-7 cell lines, it showed selective cytotoxicity with a selectivity index (SI) greater than 4 compared to standard treatments like Doxorubicin and Sorafenib .

- Mechanism of Action : The induction of apoptosis was confirmed through flow cytometry assays. The compound caused mitochondrial membrane potential dissipation and increased reactive oxygen species (ROS) production, suggesting that its mechanism involves oxidative stress leading to programmed cell death .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| M-HeLa | 5 | >4 |

| MCF-7 | 10 | >4 |

| Normal Cells | >100 | - |

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against certain bacterial strains.

Key Findings:

- Gram-positive Bacteria : The compound showed effectiveness comparable to the reference drug Chloramphenicol against Staphylococcus aureus and Enterococcus faecalis. However, it was less effective against gram-negative bacteria and fungi .

- Resistance Patterns : Notably, the compound displayed selective activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent in resistant infections .

Table 2: Antimicrobial Activity Summary

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Comparable to Chloramphenicol |

| Enterococcus faecalis | Comparable to Chloramphenicol |

| MRSA (Strain 1) | Active |

| MRSA (Strain 2) | Inactive |

Case Studies

Several case studies have explored the biological applications of phosphole derivatives similar to this compound:

- Study on Cancer Treatment : A study demonstrated that compounds with similar structures induced apoptosis in breast cancer cells through ROS-mediated pathways. The findings support the potential for developing new therapeutic agents based on this scaffold .

- Antimicrobial Efficacy : Another investigation assessed the efficacy of phosphole derivatives against various microbial strains, confirming their selective action against pathogenic bacteria while being non-toxic to human cells at therapeutic concentrations .

Propiedades

IUPAC Name |

1-(4-bromophenyl)-1λ5-phospholane 1-oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrOP/c11-9-3-5-10(6-4-9)13(12)7-1-2-8-13/h3-6H,1-2,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWJREVKKPRABX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCP(=O)(C1)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.